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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent protease

inhibitors, Amprenavir and Lopinavir, against resistant strains of the Human Immunodeficiency

Virus (HIV). The following sections detail their performance based on experimental data, outline

the methodologies used in these key experiments, and visualize the experimental workflow for

assessing drug susceptibility.

Data Presentation: Quantitative Efficacy against
Resistant HIV-1 Isolates
The emergence of drug-resistant HIV strains presents a significant challenge in antiretroviral

therapy. The data below summarizes the in vitro efficacy of Amprenavir and Lopinavir against

multi-drug resistant HIV-1 isolates, as indicated by the fold change in the 50% inhibitory

concentration (IC50) compared to a wild-type virus. A higher fold change indicates reduced

susceptibility of the virus to the drug.
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HIV-1 Isolate Drug
Fold Change in
IC50

Key Resistance-
Associated
Mutations

Multi-drug resistant

isolate 003/004
Amprenavir 4.48

Not specified in the

study

Lopinavir 48.5
Not specified in the

study

Amprenavir-selected

mutant

(PrL10F/M46I/I50V-

GagL449F)

Lopinavir 19 L10F, M46I, I50V

Amprenavir-selected

mutant

(PrL10F/M46I/I47V/I5

0V-GagL449F)

Lopinavir 31
L10F, M46I, I47V,

I50V

Amprenavir-selected

mutant (L10F/84V)
Lopinavir 7.7 L10F, I84V

Note: The data indicates that for the multi-drug resistant isolates 003 and 004, there was a

significantly higher increase in the IC50 for Lopinavir compared to Amprenavir, suggesting a

greater loss of potency for Lopinavir against these particular strains.[1] Furthermore, HIV-1

variants selected for Amprenavir resistance can exhibit significant cross-resistance to

Lopinavir.[2]

Mechanisms of Resistance: Key Protease Mutations
Resistance to both Amprenavir and Lopinavir is primarily associated with the accumulation of

specific mutations within the HIV-1 protease gene. These mutations alter the conformation of

the enzyme's active site, thereby reducing the binding affinity of the inhibitor.

Amprenavir Resistance: The key amino acid substitution selected during in vitro passage

experiments with amprenavir is I50V.[3] Analysis of isolates from patients has identified four
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main resistance pathways involving the substitutions I50V, I54L/M, V32I + I47V, and I84V.[3]

The presence of I84V is most strongly associated with Amprenavir resistance.[3]

Lopinavir Resistance: A greater number of mutations are associated with Lopinavir resistance

compared to Amprenavir resistance.[3] The substitutions I54T or V and V82A are strongly

linked to Lopinavir resistance but not Amprenavir resistance.[3] Multivariate analysis has

shown that L10I and I54V are most strongly associated with a significant reduction in Lopinavir

susceptibility.[3]

Cross-Resistance: While the resistance profiles of Amprenavir and Lopinavir have some

differences, there is also a degree of overlap, leading to cross-resistance.[3] For instance, the

key Amprenavir resistance mutation I84V is also found in the list of Lopinavir resistance

mutations.[3] However, viruses selected by first-line Amprenavir treatment in vivo have

generally shown only minimal levels of cross-resistance to Lopinavir.[3]

Experimental Protocols: Phenotypic HIV Drug
Susceptibility Assay (Recombinant Virus Assay)
The following is a representative protocol for determining the phenotypic susceptibility of HIV-1

isolates to protease inhibitors, based on the principles of a recombinant virus assay.

1. Sample Collection and RNA Extraction:

Collect plasma from HIV-1 infected patients.

Pellet the virus from plasma by ultracentrifugation.

Extract viral RNA from the pelleted virus using a commercial viral RNA extraction kit.

2. Reverse Transcription and Polymerase Chain Reaction (RT-PCR):

Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse

transcriptase enzyme and primers specific to the HIV-1 protease- and reverse transcriptase-

coding regions.

Amplify the protease and reverse transcriptase genes from the cDNA using nested PCR to

generate a sufficient quantity of the target DNA.
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3. Generation of Recombinant Virus:

Co-transfect a suitable mammalian cell line (e.g., HEK293T) with the amplified patient-

derived protease/reverse transcriptase DNA fragment and a proviral HIV-1 DNA vector that

has its own protease and reverse transcriptase genes deleted.

Homologous recombination between the patient-derived PCR product and the vector DNA

within the transfected cells will generate replication-competent recombinant viruses carrying

the patient's protease and reverse transcriptase genes.

Culture the transfected cells and harvest the supernatant containing the recombinant virus

stock.

4. Drug Susceptibility Testing:

Infect a susceptible target cell line (e.g., MT-2 cells or TZM-bl cells) with a standardized

amount of the recombinant virus stock in the presence of serial dilutions of Amprenavir,
Lopinavir, and a no-drug control.

Culture the infected cells for a defined period (e.g., 3-7 days).

5. Measurement of Viral Replication:

Quantify the extent of viral replication in each drug concentration by measuring a viral

marker, such as p24 antigen concentration in the culture supernatant using an enzyme-

linked immunosorbent assay (ELISA) or by measuring the activity of a reporter gene (e.g.,

luciferase) if using a reporter cell line.

6. Data Analysis:

Plot the percentage of viral inhibition against the drug concentration.

Calculate the 50% inhibitory concentration (IC50) for each drug, which is the concentration

required to inhibit viral replication by 50%.

Determine the fold change in IC50 by dividing the IC50 value for the patient-derived virus by

the IC50 value for a wild-type, drug-sensitive reference HIV-1 strain.
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Caption: Workflow for Phenotypic HIV Drug Susceptibility Testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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